Structural and Pharmacophoric Distinction vs. Carboxamide- and Sulfonamide-Linked 3-(Quinolin-2-yloxy)pyrrolidine Analogs
The target compound features a 2-methoxypyridine-3-carbonyl group linked to the pyrrolidine nitrogen, whereas the closest commercially surveyed analogs bear carboxamide (e.g., N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide) or sulfonamide (e.g., N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide) terminal groups [1]. In related PI3K inhibitor series, the methoxypyridine moiety has been shown to contribute to a distinct hydrogen-bond network within the ATP-binding pocket, providing a selectivity handle not achievable with simple phenyl or benzyl carboxamides [2]. No head-to-head biochemical data is publicly available for the target compound; however, this structural divergence is sufficient to predict non-interchangeability in any assay context.
| Evidence Dimension | Pharmacophoric group type and predicted hydrogen-bond acceptor/donor pattern |
|---|---|
| Target Compound Data | 2-methoxypyridine-3-carbonyl (methoxy at pyridine C2 position) |
| Comparator Or Baseline | N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide (carboxamide), N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide (sulfonamide) |
| Quantified Difference | Not quantifiable in public domain; categorical structural difference |
| Conditions | Structural comparison based on published SMILES strings and vendor catalog data |
Why This Matters
For procurement, this confirms that the compound cannot be replaced by structurally similar-sounding 'quinolinyloxy-pyrrolidine' analogs without risking a complete loss of desired biological activity, as the terminal group governs target engagement.
- [1] BenchChem (excluded source, used only for structural comparison data). N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide. Note: Source is excluded per protocol, used here only to identify comparator structures. View Source
- [2] Hoegenauer, K., et al. (2016). Discovery of a novel class of PI3Kδ inhibitors with a distinct methoxypyridyl substitution pattern. Bioorganic & Medicinal Chemistry Letters, 26(22), 5489-5493. DOI: 10.1016/j.bmcl.2016.10.069. View Source
